4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
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Overview
Description
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is a synthetic organic compound that belongs to the class of imidazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable cyclobutyl precursor, the piperidine ring can be formed through cyclization reactions.
Carbonylation: Introduction of the carbonyl group at the piperidine nitrogen can be achieved using reagents like phosgene or carbonyl diimidazole.
Imidazolone formation: The final step involves the formation of the imidazolone ring, which can be accomplished through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-thione: Similar structure with a sulfur atom in place of oxygen.
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-amine: Similar structure with an amine group.
Uniqueness
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(4-cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(11-8-14-13(18)15-11)16-6-4-10(5-7-16)9-2-1-3-9/h8H,1-7H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZIQZYFFOUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CNC(=O)N3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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